4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclopentane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable chromen derivative, the cyclopentane ring can be introduced through a series of reactions involving cyclization agents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-inflammatory or anti-cancer agent.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl butanoate
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl hexanoate
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate is unique due to its specific propanoate group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different functional groups attached to the chromen ring .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) propanoate |
InChI |
InChI=1S/C15H14O4/c1-2-14(16)18-9-6-7-11-10-4-3-5-12(10)15(17)19-13(11)8-9/h6-8H,2-5H2,1H3 |
InChI Key |
CFGCNLLGGKJDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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